![molecular formula C17H21NO3 B1262260 N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262260.png)
N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide is a N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide. It is an enantiomer of a N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Potential
A study by Helal et al. (2013) investigated a range of 2-(6-methoxy-2-naphthyl)propionamide derivatives, demonstrating significant antibacterial and antifungal activities. These compounds showed comparable efficacy to standard agents like Ampicillin and Flucanazole in certain cases. This research highlights the potential of such compounds in developing new antimicrobial agents (Helal et al., 2013).
Melatonin Receptor Ligands
Chu et al. (2002) synthesized a series of naphthalenic melatonin receptor ligands, which included compounds similar to N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide. These ligands exhibited subpicomolar binding affinity to MT1 and MT2 melatonin receptors, suggesting potential applications in the study of melatonin-related biological processes and disorders (Chu et al., 2002).
Herbicide Metabolism and Impact
Murphy et al. (1973) explored the metabolism of a herbicide structurally related to N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide in tomato plants. Their findings revealed the conversion of the herbicide into water-soluble metabolites, with a significant portion forming hexose conjugates. This study provides insight into how similar compounds are metabolized in plants and their environmental impact (Murphy et al., 1973).
Phototransformation in Environmental Contexts
Aguer et al. (1998) analyzed the phototransformation of napropamide, a compound with structural similarities to N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide, in aqueous solutions. They identified major photoproducts and their contributions to toxicity. Such studies are crucial for understanding the environmental fate of these compounds (Aguer et al., 1998).
Pesticide Detection and Environmental Monitoring
Tran et al. (2012) designed a new electrochemical immunosensor using a monomer similar in structure to N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide for pesticide detection. This research is significant for environmental monitoring and developing new detection methods for similar compounds (Tran et al., 2012).
Propiedades
Nombre del producto |
N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide |
|---|---|
Fórmula molecular |
C17H21NO3 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
N-[(2S)-3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]propanamide |
InChI |
InChI=1S/C17H21NO3/c1-3-17(20)18-10-13(11-19)15-6-4-5-12-7-8-14(21-2)9-16(12)15/h4-9,13,19H,3,10-11H2,1-2H3,(H,18,20)/t13-/m0/s1 |
Clave InChI |
HEPRAZQZDVDTHU-ZDUSSCGKSA-N |
SMILES isomérico |
CCC(=O)NC[C@@H](CO)C1=CC=CC2=C1C=C(C=C2)OC |
SMILES canónico |
CCC(=O)NCC(CO)C1=CC=CC2=C1C=C(C=C2)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;[(3S,6R)-3-hydroxy-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] sulfate](/img/structure/B1262177.png)
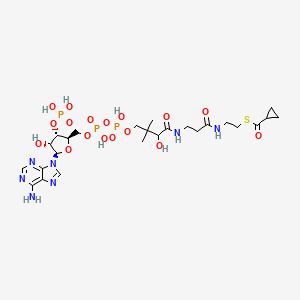
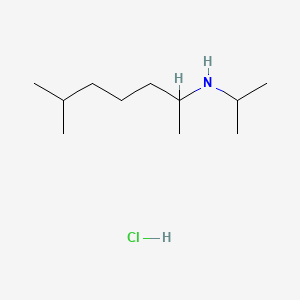
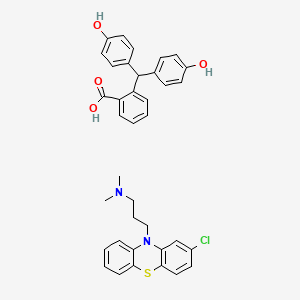
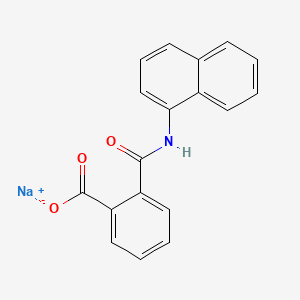
![(2S)-N-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-2-hydroxypropanamide](/img/structure/B1262184.png)
![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol](/img/structure/B1262185.png)
![(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1262186.png)
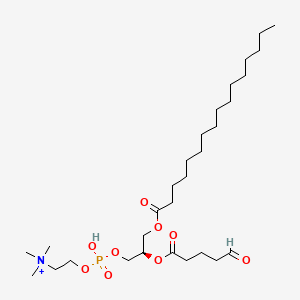
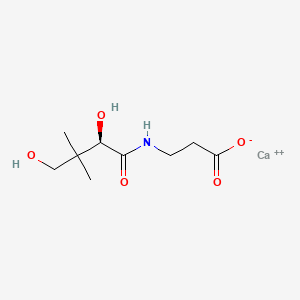
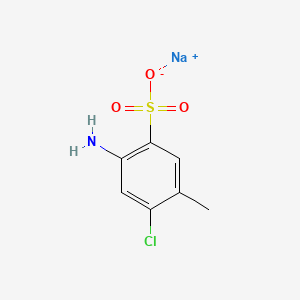
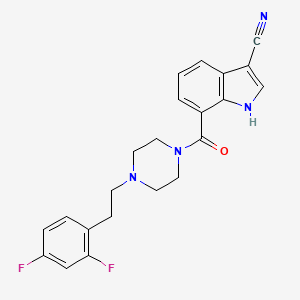
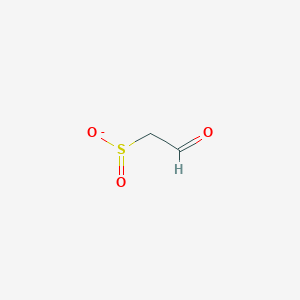
![(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione](/img/structure/B1262201.png)